molecular formula C14H22N2O2 B2903516 (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide CAS No. 2411334-80-8

(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide

Cat. No. B2903516
CAS RN: 2411334-80-8
M. Wt: 250.342
InChI Key: UFBRRORHTIRURP-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating various diseases.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor works by inhibiting the activity of this compound, which is a protein kinase that regulates various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting this compound, this compound inhibitor can regulate these processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including reducing the accumulation of amyloid-beta protein, improving cognitive function, inhibiting tumor growth, and inducing apoptosis in cancer cells. Additionally, this compound inhibitor has been shown to regulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor is its potential in treating various diseases. Additionally, this compound inhibitor has been shown to have a high specificity for this compound, which reduces the risk of off-target effects. However, one of the limitations of this compound inhibitor is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several potential future directions for (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor research, including developing more potent and selective inhibitors, evaluating the toxicity and pharmacokinetics of this compound inhibitor in preclinical and clinical studies, and investigating the potential of this compound inhibitor in combination with other therapies. Additionally, this compound inhibitor research can provide insights into the role of this compound in various cellular processes and potentially identify new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor involves various chemical reactions, including the coupling reaction of 4-prop-2-ynyloxan-4-ylamine with (E)-4-(dimethylamino)but-2-enoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to have potential in treating various diseases, including Alzheimer's disease, Down syndrome, and cancer. Studies have shown that this compound inhibitor can reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, this compound inhibitor has been shown to improve cognitive function in mouse models of Down syndrome. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-7-14(8-11-18-12-9-14)15-13(17)6-5-10-16(2)3/h1,5-6H,7-12H2,2-3H3,(H,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBRRORHTIRURP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CCOCC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CCOCC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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